molecular formula C20H21ClFN3O4S B11009986 N-(3-chlorophenyl)-4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanamide

N-(3-chlorophenyl)-4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanamide

Cat. No.: B11009986
M. Wt: 453.9 g/mol
InChI Key: WACDOOVIMWQHHY-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of chlorophenyl and fluorophenyl groups, linked through a piperazine ring and a butanamide backbone, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes:

    Formation of the Piperazine Intermediate: The reaction between 4-fluorobenzenesulfonyl chloride and piperazine in the presence of a base such as triethylamine.

    Coupling with Chlorophenyl Group: The intermediate is then reacted with 3-chlorobenzoyl chloride under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur, particularly involving the chlorophenyl and fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or other strong bases.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-(3-chlorophenyl)-4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3-chlorophenyl)-4-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-4-oxobutanamide
  • **N-(3-chlorophenyl)-4-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanamide

Uniqueness

N-(3-chlorophenyl)-4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanamide is unique due to the presence of both chlorophenyl and fluorophenyl groups, which confer distinct chemical and biological properties. The fluorine atom, in particular, can enhance the compound’s stability and bioavailability, making it a valuable molecule for various applications.

Properties

Molecular Formula

C20H21ClFN3O4S

Molecular Weight

453.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-4-oxobutanamide

InChI

InChI=1S/C20H21ClFN3O4S/c21-15-2-1-3-17(14-15)23-19(26)8-9-20(27)24-10-12-25(13-11-24)30(28,29)18-6-4-16(22)5-7-18/h1-7,14H,8-13H2,(H,23,26)

InChI Key

WACDOOVIMWQHHY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CCC(=O)NC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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